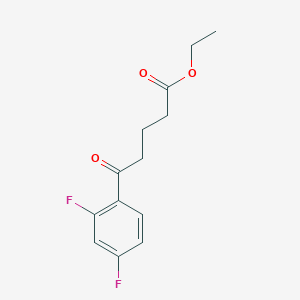

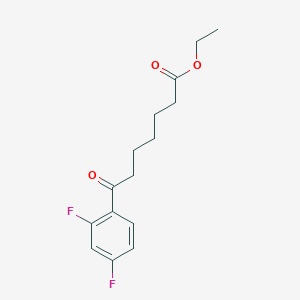

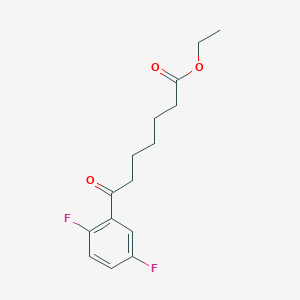

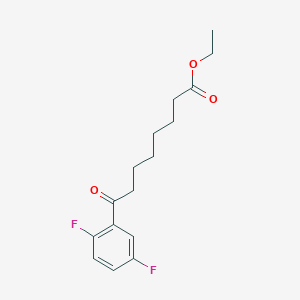

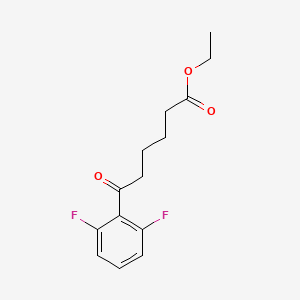

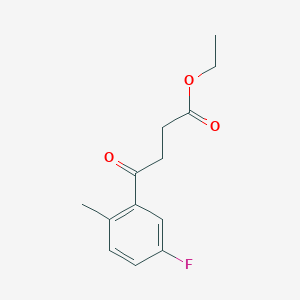

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is an organic compound and a derivative of butyric acid. It is a colorless liquid with a melting point of -25°C and a boiling point of 107°C. It is insoluble in water and soluble in ethanol, acetone and ethyl acetate. It has a molecular formula of C10H12FO3 and a molecular weight of 201.2 g/mol. This compound has a wide range of applications in various scientific and medical research fields.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Geometric Parameters

In research focusing on the structural analysis of similar compounds, studies have shown that certain substituted phenyl groups can be almost perpendicular to their core rings. For example, Köysal et al. (2005) found that in two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, the methoxy/methyl-substituted phenyl groups were nearly perpendicular to the pyrazoline ring, which was coplanar with the fluorophenyl ring (Köysal et al., 2005).

Synthesis for Anti-HIV-1 Activity

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, closely related to the compound of interest, have been synthesized for their potential anti-HIV-1 activity. Danel et al. (1996) described the synthesis of these compounds, showing their role in the formation of potent anti-HIV-1 agents (Danel et al., 1996).

Antimicrobial Properties

Ethyl 2-arylhydrazono-3-oxobutyrates, similar to Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate, have been evaluated for their antimicrobial properties. Kucukguzel et al. (1999) synthesized such compounds and found significant activity against Staphylococcus aureus and Mycobacterium fortuitum (Kucukguzel et al., 1999).

Role in Biosynthesis Processes

Studies have also explored the role of similar compounds in biosynthesis. Fagan et al. (1981) demonstrated that Ethyl 4-oxobutyrate, a related compound, can be used in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in simulated sherry (Fagan et al., 1981).

Synthesis and Characterization

In synthetic chemistry, compounds like Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate have been synthesized for various purposes. For instance, Hao Zhi-hui (2007) synthesized an intermediate of the antiobesity agent rimonabant, showcasing the broad utility of these compounds in pharmaceutical synthesis (Hao Zhi-hui, 2007).

Cytotoxic Activity Against Cancer Cells

Compounds like Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate have been evaluated for their cytotoxic activity against various human cancer cell lines. Riadi et al. (2021) found potent inhibitory activity towards specific tyrosine kinases, indicating potential as anti-cancer agents (Riadi et al., 2021).

Eigenschaften

IUPAC Name |

ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFPUGAUCASSCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645845 |

Source

|

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-99-1 |

Source

|

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.